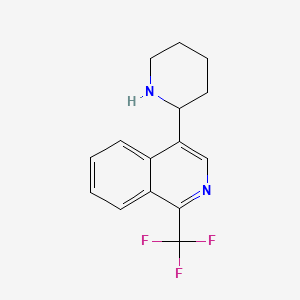
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a piperidine ring and a trifluoromethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoquinoline core with piperidine under basic conditions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-2-yl)isoquinoline: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(Trifluoromethyl)isoquinoline: Lacks the piperidine ring, which may influence its binding properties and overall stability.
Uniqueness
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination enhances its chemical versatility and potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H15F3N2 |
|---|---|
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
4-piperidin-2-yl-1-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)14-11-6-2-1-5-10(11)12(9-20-14)13-7-3-4-8-19-13/h1-2,5-6,9,13,19H,3-4,7-8H2 |
Clé InChI |
MHTFGYFVYBIEMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CN=C(C3=CC=CC=C32)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















